ethyl5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate
Description
Ethyl5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 5-amino group, a tert-butoxycarbonyl (Boc)-protected azetidin-3-yl moiety at position 2, and an ethyl ester at position 4. The Boc group enhances solubility and stability during synthetic processes, while the azetidine ring (a strained four-membered saturated heterocycle) introduces conformational rigidity.
Properties
IUPAC Name |
ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-5-20-12(18)9-10(15)21-11(16-9)8-6-17(7-8)13(19)22-14(2,3)4/h8H,5-7,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHWVBCNGQGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2CN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the oxazole intermediate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine or oxazole derivatives.
Scientific Research Applications
Ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights structural differences and molecular properties between the target compound and analogous derivatives:
Key Observations :
- Heterocycle Core : The 1,3-oxazole in the target compound contrasts with thiazole () and 1,2-oxazole (). Thiazoles, containing sulfur, exhibit distinct electronic properties and metabolic stability compared to oxygen-containing oxazoles .
- Substituent Flexibility: The Boc-azetidin-3-yl group introduces steric hindrance and rigidity, whereas the Boc-aminomethyl group in ’s compound offers greater flexibility .
- Functional Groups : The ethyl ester in the target compound is less polar than the carboxylic acid in ’s derivative, impacting solubility and reactivity .
Stability and Reactivity
- Boc Group Stability : The Boc group in the target compound is acid-labile (cleaved by trifluoroacetic acid) but stable under basic conditions, similar to derivatives in and .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound is more hydrolytically stable than the carboxylic acid in ’s compound, which may undergo decarboxylation .
Biological Activity
Ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate (CAS Number: 2416236-55-8) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an oxazole ring and an azetidine moiety, which contributes to its biological properties. The structural formula is as follows:
The compound's IUPAC name is ethyl 5-amino-2-(1-(tert-butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylate, highlighting its complex functional groups that may interact with biological systems.
Synthesis
The synthesis of ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Azetidine Formation : The azetidine structure is introduced via nucleophilic substitution or cyclization reactions.
- Protection of Amino Groups : The tert-butoxycarbonyl (BOC) group is used to protect the amino group during synthesis.
- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
The biological activity of ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate is thought to involve interactions with specific enzymes or receptors within biological systems. The BOC group can be removed under acidic conditions, exposing the active amino group that may participate in various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 5-amino derivatives have shown potential against various bacterial strains, suggesting that this compound may also possess similar activities.
Anticancer Properties
Preliminary studies suggest that the compound could have anticancer effects, potentially through mechanisms involving apoptosis induction or inhibition of tumor growth. The presence of the oxazole and azetidine rings may enhance its interaction with cancer-related targets.
In Vitro Studies
A study investigated the cytotoxic effects of ethyl 5-amino derivatives on cancer cell lines. Results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the azetidine and oxazole rings significantly affect biological activity. For example, replacing the BOC group with other protecting groups altered the compound's potency against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
